beta-D-galactopyranosyl-(1->4)-D-galactopyranose
Overview
Description
Beta-D-galactopyranosyl-(1->4)-D-galactopyranose: is a disaccharide composed of two galactose molecules linked by a beta-1,4-glycosidic bond This compound is a type of oligosaccharide and is commonly found in various biological systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-galactopyranosyl-(1->4)-D-galactopyranose typically involves the enzymatic or chemical glycosylation of galactose units. One common method is the use of glycosyltransferase enzymes, which catalyze the formation of the glycosidic bond between two galactose molecules under specific conditions. The reaction conditions often include a buffered aqueous solution with a controlled pH and temperature to optimize enzyme activity.
Industrial Production Methods
In industrial settings, the production of beta-D-galactopyranosyl-(1->4)-D-galactopyranose can be achieved through microbial fermentation processes. Specific strains of bacteria or yeast that possess the necessary glycosyltransferase enzymes are cultured in bioreactors. The fermentation process is carefully monitored and controlled to ensure high yield and purity of the disaccharide. After fermentation, the compound is extracted and purified using techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Beta-D-galactopyranosyl-(1->4)-D-galactopyranose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the galact
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10+,11?,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGYTABKSRVRQ-HEJLOQJISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20429537 | |
Record name | 4-O-beta-D-Galactopyranosyl-D-galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2152-98-9 | |
Record name | 4-O-beta-D-Galactopyranosyl-D-galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20429537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is beta-D-galactopyranosyl-(1->4)-D-galactopyranose (Gal(β1-4)Gal) considered a xenoepitope in humans?
A1: Humans lack the enzymatic machinery to synthesize the Gal(β1-4)Gal linkage. [] Consequently, this disaccharide, found in some species like ostriches, is recognized as foreign by the human immune system, leading to the production of anti-Gal(β1-4)Gal antibodies. [] These antibodies are considered natural antibodies, meaning they are present without prior sensitization. []
Q2: What is the significance of the discovery of natural human antibodies against Gal(β1-4)Gal?
A2: The identification of anti-Gal(β1-4)Gal antibodies expands our understanding of human xenoantibodies. [] It highlights the diversity of natural antibody repertoires and their potential role in recognizing and responding to non-self antigens from other species. This knowledge is valuable in fields like xenotransplantation, where such antibodies could trigger immune rejection.
Q3: Besides ostrich liver, where else has Gal(β1-4)Gal been found?
A3: This disaccharide motif has been identified as a core modification in the N-glycans of keyhole limpet hemocyanin (KLH). [] KLH, derived from the marine snail Megathura crenulata, is commonly employed as an adjuvant and hapten carrier in immunological research. []
Q4: Does the presence of Gal(β1-4)Gal in KLH have immunological consequences?
A4: The Gal(β1-4)Gal modification, along with the Gal(β1-4)Gal(β1-4)Fuc modification, on KLH N-glycans are thought to contribute to KLH's immunostimulatory properties. [] These non-mammalian carbohydrate structures likely act as epitopes for immune recognition, potentially explaining KLH's effectiveness as an adjuvant.
Q5: Are there enzymes that specifically recognize and cleave the Gal(β1-4)Gal linkage?
A5: Yes, a beta-galactosidase from the bacterium Bifidobacterium adolescentis DSM20083 exhibits high activity towards Gal(β1-4)Gal and oligosaccharides containing this linkage. [] Notably, this enzyme displays a preference for Gal(β1-4)Gal over lactose, a more common substrate for beta-galactosidases. []
Q6: How is ferulic acid incorporated into plant cell walls and what is the significance of its association with Gal(β1-4)Gal?
A6: Ferulic acid, a phenolic compound found in plant cell walls, is commonly esterified to specific sugars within cell wall polysaccharides. In grain amaranth, ferulic acid has been found linked to both pectic arabinans and galactans. [] The presence of O-(6-O-trans-feruloyl-beta-D-galactopyranosyl)-(1→4)-D-galactopyranose in amaranth fiber reveals that ferulic acid is indeed esterified to the Gal(β1-4)Gal disaccharide unit within this plant species. [] This association likely contributes to the structural integrity and properties of the plant cell wall.
Q7: How can mass spectrometry be used to analyze feruloylated Gal(β1-4)Gal structures?
A7: Electrospray ionization mass spectrometry (ESI-MS) coupled with collision-induced dissociation (CID) fragmentation allows for the identification and structural characterization of feruloylated carbohydrates, including those containing Gal(β1-4)Gal. [] The technique enables the determination of the ferulic acid linkage position on the sugar molecule, providing valuable information about the structure and composition of plant cell wall components. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.